![molecular formula C14H13F2N5O2 B2944875 [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-93-4](/img/structure/B2944875.png)
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
“[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It has been used in the synthesis of novel highly efficient amide fungicides .
Synthesis Analysis
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . The synthesis process involves several reaction steps including oxidation, esterification, addition, methylation, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety . This moiety has been the most outstanding acyl group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .Chemical Reactions Analysis
The compound has been involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis
The compound has a density of 1.307 g/cm3, a boiling point of 288.4 ℃, a flash point of 128.2 ℃, and a vapor pressure of 0.27 Pa at 25 ℃ .Scientific Research Applications
C14H13F2N5O2\text{C}_{14}\text{H}_{13}\text{F}_2\text{N}_5\text{O}_2C14H13F2N5O2
, has several scientific research applications. Here’s a comprehensive analysis focusing on six unique applications:Antifungal Activity
This compound has been synthesized and tested for its activity against various phytopathogenic fungi. It has shown moderate to excellent activities, which makes it a potential candidate for developing new fungicides . The presence of the difluoromethyl group is significant as it has been associated with high fungicidal efficacy in other compounds .
Succinate Dehydrogenase Inhibition
As a succinate dehydrogenase inhibitor (SDHI), it can be used to control a broad spectrum of phytopathogens, including seed- and soilborne diseases, as well as different foliar diseases in cereals, fruits, and vegetables . This application is crucial for improving crop protection and yield.
Molecular Docking Studies
The compound’s structure allows it to fit well in the active sites of certain enzymes, which can be explored through molecular docking studies. This can help in understanding the mode of action and designing more efficient fungicides .
Synthesis of Novel Fungicides
The compound serves as a key building block for a new family of fungicides. Its synthesis routes are being optimized for environmental friendliness and cost-effectiveness, which is essential for sustainable agricultural practices .
Antileishmanial and Antimalarial Evaluation
It has been evaluated for its antileishmanial and antimalarial activities. A molecular simulation study justified its potent in vitro activity against specific parasites, indicating its potential as a therapeutic agent .
Chemical Synthesis and Property Analysis
The compound’s synthesis and properties, such as boiling point, density, and acidity, have been analyzed. This information is vital for its application in various chemical processes and for ensuring safety in its handling and use .
Future Directions
The compound has been used in the synthesis of novel highly efficient amide fungicides . With the development of new fungicides, the global demand for this key intermediate is growing rapidly . Future research may focus on improving the synthesis process and exploring new applications for this compound.
properties
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXLOSSDGDZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
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